molecular formula C15H15ClO B13861676 (R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol

(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol

Cat. No.: B13861676
M. Wt: 246.73 g/mol
InChI Key: SFHXNWGGDWFBBR-OAHLLOKOSA-N
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Description

®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is a chiral compound with a biphenyl group attached to a chloropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol typically involves the reaction of 4-bromobiphenyl with ®-propylene oxide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the propylene oxide, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Formation of biphenyl-4-carboxaldehyde or biphenyl-4-carboxylic acid.

    Reduction: Formation of ®-1-([1,1’-Biphenyl]-4-yl)-3-propanol.

    Substitution: Formation of ®-1-([1,1’-Biphenyl]-4-yl)-3-aminopropan-2-ol or ®-1-([1,1’-Biphenyl]-4-yl)-3-thiopropan-2-ol.

Scientific Research Applications

Chemistry

In chemistry, ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its biphenyl group provides a hydrophobic surface that can interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol has potential applications as a precursor for the synthesis of therapeutic agents. Its chiral nature is particularly important in the development of drugs that require specific enantiomeric forms for efficacy and safety.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its biphenyl group imparts rigidity and stability to the materials, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the chloropropanol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol
  • 4-([1,1’-Biphenyl]-4-yl)-2-chlorobutan-1-ol
  • 1-([1,1’-Biphenyl]-4-yl)-3-chloropropane

Uniqueness

®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds. The presence of the biphenyl group also provides distinct chemical properties, such as increased hydrophobicity and rigidity, which can influence its interactions with molecular targets.

Properties

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

(2R)-1-chloro-3-(4-phenylphenyl)propan-2-ol

InChI

InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m1/s1

InChI Key

SFHXNWGGDWFBBR-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CCl)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O

Origin of Product

United States

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